Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate
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Overview
Description
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate is a complex organic compound with the molecular formula C16H6Br2Cl2N2K2O8S2 It is known for its unique structural features, which include bromine, chlorine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate typically involves multiple steps The initial step often includes the bromination and chlorination of the indole precursor This is followed by the formation of the bi-indole structure through oxidative coupling
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The oxidative coupling step is typically carried out using catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the disulphate group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to dehalogenated products.
Scientific Research Applications
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The indole moiety may also play a role in binding to biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate
- Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl monosulphate
- Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl trisulphate
Uniqueness
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate is unique due to its specific combination of bromine, chlorine, and indole moieties, which confer distinct chemical and biological properties. Its disulphate group also differentiates it from similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
93962-99-3 |
---|---|
Molecular Formula |
C16H6Br2Cl2K2N2O8S2 |
Molecular Weight |
727.3 g/mol |
IUPAC Name |
dipotassium;[5-bromo-2-(5-bromo-4-chloro-3-sulfonatooxy-1H-indol-2-yl)-4-chloro-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
SKNMJUVRKWZGJV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2OS(=O)(=O)[O-])C3=C(C4=C(N3)C=CC(=C4Cl)Br)OS(=O)(=O)[O-])Cl)Br.[K+].[K+] |
Origin of Product |
United States |
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